Diisopropylphosphine oxide Diisopropylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 53753-58-5
VCID: VC7979310
InChI: InChI=1S/C6H14OP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1
SMILES: CC(C)[P+](=O)C(C)C
Molecular Formula: C6H14OP+
Molecular Weight: 133.15 g/mol

Diisopropylphosphine oxide

CAS No.: 53753-58-5

Cat. No.: VC7979310

Molecular Formula: C6H14OP+

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Diisopropylphosphine oxide - 53753-58-5

Specification

CAS No. 53753-58-5
Molecular Formula C6H14OP+
Molecular Weight 133.15 g/mol
IUPAC Name oxo-di(propan-2-yl)phosphanium
Standard InChI InChI=1S/C6H14OP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1
Standard InChI Key RDTBXOYKOSIVTQ-UHFFFAOYSA-N
SMILES CC(C)[P+](=O)C(C)C
Canonical SMILES CC(C)[P+](=O)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Diisopropylphosphine oxide (CAS No. 20491-53-6) is characterized by a central phosphorus atom bonded to two isopropyl groups and one oxygen atom. Its molecular structure, (iC3H7)2P(O)(\text{iC}_3\text{H}_7)_2\text{P(O)}, confers significant steric bulk and moderate electron-donating capacity, which are critical for its role in coordination chemistry. The compound’s exact mass is 154.105 g/mol, with a phosphorus oxidation state of +3. Its structure has been confirmed via X-ray crystallography in related phosphine oxide complexes, revealing bond angles and distances consistent with tetrahedral geometry at the phosphorus center .

Synthesis Methods and Optimization

Grignard Route Using Tetrahydrofuran (THF)

The most efficient synthesis of diisopropylphosphine oxide involves a two-step process starting from chlorodiisopropylphosphine. As detailed in a 2005 patent , chlorodiisopropylphosphine is first synthesized via a Grignard reaction between magnesium, chloro-isopropyl, and phosphorus trichloride (PCl3\text{PCl}_3) in THF. Key parameters include:

  • Molar ratio: PCl3:iC3H7Cl=1:1.8\text{PCl}_3 : \text{iC}_3\text{H}_7\text{Cl} = 1 : 1.8.

  • Temperature: 30C-30^\circ \text{C} during PCl3\text{PCl}_3 addition to minimize side reactions.

  • Solvent: THF replaces traditional ethers, improving reaction kinetics and safety .

The intermediate chlorodiisopropylphosphine is subsequently oxidized using H2O2\text{H}_2\text{O}_2 or O2\text{O}_2 to yield the oxide. This method achieves a 71.64% yield, significantly higher than the 55–60% obtained with diethyl ether .

Alkylation of Secondary Phosphine Oxides (SPOs)

An alternative route involves alkylating sodium phosphinite derivatives generated from secondary phosphine oxides (SPOs). Deprotonation of (iC3H7)2P(O)H(\text{iC}_3\text{H}_7)_2\text{P(O)H} with sodium hexamethyldisilazide (NaHMDS) forms a reactive phosphinite anion, which reacts with alkyl halides to produce tertiary phosphine oxides . For example:

(iC3H7)2P(O)Na+RX(iC3H7)2P(O)R+NaX(\text{iC}_3\text{H}_7)_2\text{P(O)Na} + \text{RX} \rightarrow (\text{iC}_3\text{H}_7)_2\text{P(O)R} + \text{NaX}

This method is advantageous for synthesizing unsymmetrical phosphine oxides but requires stringent anhydrous conditions.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key AdvantageLimitation
Grignard/THF 71.64High yield; scalableRequires low temperatures
SPO Alkylation 65–75Modular for unsymmetrical derivativesSensitive to moisture

Physicochemical Properties

Diisopropylphosphine oxide is a colorless liquid at room temperature with a density of 0.800g/cm30.800 \, \text{g/cm}^3 . Its vapor pressure is 13.0±0.2mmHg13.0 \pm 0.2 \, \text{mmHg} at 25C25^\circ \text{C}, indicating moderate volatility. The compound’s LogP (octanol-water partition coefficient) is 2.482.48, reflecting moderate hydrophobicity, which facilitates its use in organic solvents like hexanes and dichloromethane . Spectroscopic data include:

  • 31P NMR^{31}\text{P NMR}: δ=4550ppm\delta = 45–50 \, \text{ppm} (characteristic of tertiary phosphine oxides).

  • IR: ν(P=O)=11501200cm1\nu(\text{P=O}) = 1150–1200 \, \text{cm}^{-1} .

Applications in Organic Synthesis and Catalysis

Directing Group in C–H Functionalization

Diisopropylphosphine oxide serves as a directing group in palladium-catalyzed C–H acetoxylation reactions. In a seminal study , it facilitated the regioselective acetoxylation of biphenyl derivatives via a seven-membered cyclopalladium intermediate (Scheme 1). Under optimized conditions (10mol%Pd(OAc)210 \, \text{mol\%} \, \text{Pd(OAc)}_2, PhI(OAc)2\text{PhI(OAc)}_2 as oxidant), the reaction achieved an 80% yield with excellent functional group tolerance .

Ligand in Asymmetric Catalysis

The oxide is a precursor to chiral ligands such as (R)-MeO-MOP, which are pivotal in enantioselective hydrogenation and cross-coupling reactions. Reduction of diisopropylphosphine oxide with Cl3SiH\text{Cl}_3\text{SiH} yields the corresponding phosphine, which is methylated to form the ligand .

Table 2: Key Catalytic Applications

Reaction TypeSubstrateYield (%)Selectivity (% ee)
C–H Acetoxylation Biphenyl derivatives80N/A
Asymmetric Hydrogenation Alkenes9599

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